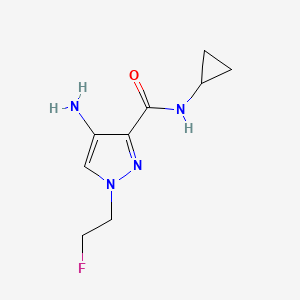

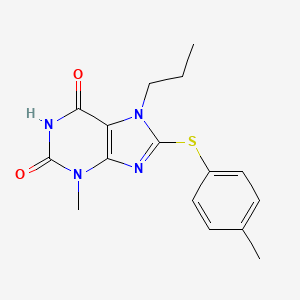

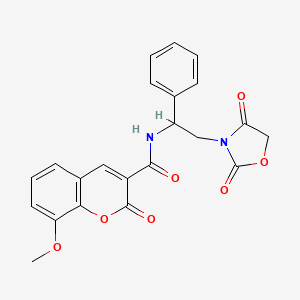

![molecular formula C19H18ClN3O2 B2362811 (3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(5-cloro-2-metoxifenil)metanona CAS No. 2034298-28-5](/img/structure/B2362811.png)

(3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(5-cloro-2-metoxifenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antitumorales y Anticancerígenas

Los derivados del imidazol han llamado la atención por sus posibles actividades antitumorales y anticancerígenas. Los investigadores han sintetizado nuevos compuestos que contienen la parte imidazol y han evaluado sus efectos en varias líneas celulares cancerosas. Por ejemplo, los conjugados de (3-(1H-benzo[d]imidazol-2-il))/(3-(3H-imidazo[4,5-b]piridin-2-il))- (1H-indol-5-il) (3,4,5-trimetoxifenil)metanona exhibieron actividad antiproliferativa contra células cancerosas de próstata, pulmón, cuello uterino y mama .

Efectos Antimicrobianos y Antibacterianos

Los compuestos basados en imidazol han demostrado propiedades antibacterianas. Los fármacos disponibles comercialmente que contienen el anillo 1,3-diazol, como el metronidazol y el ornidazol, son efectivos contra diversas infecciones bacterianas. Estos compuestos interfieren con la síntesis de ADN bacteriano y exhiben efectos bactericidas .

Actividad Antifúngica

Ciertos derivados del imidazol, incluidos el clotrimazol y el miconazol, se utilizan ampliamente como agentes antifúngicos. Inhiben las enzimas del citocromo P450 fúngicas, interrumpiendo la biosíntesis de ergosterol y provocando la muerte celular fúngica .

Potencial Antiinflamatorio

Los compuestos que contienen imidazol se han explorado por sus efectos antiinflamatorios. Los investigadores han sintetizado derivados con una prometedora actividad antiinflamatoria, lo que los convierte en posibles candidatos para el desarrollo de fármacos en condiciones inflamatorias .

Propiedades Antivirales

Los fármacos basados en imidazol, como el enviroxime, exhiben actividad antiviral. Estos compuestos interfieren con la replicación viral y se han investigado por su eficacia contra varios virus .

Tratamiento de Úlceras

El inhibidor de la bomba de protones omeprazol, que contiene un anillo de imidazol, se usa comúnmente para tratar úlceras gástricas. Reduce la secreción de ácido gástrico al inhibir la enzima H+/K+ ATPasa en las células parietales .

Agentes Terapéuticos en Investigación

Los derivados del imidazol continúan estudiándose por su potencial en diversas áreas terapéuticas. Ejemplos incluyen agentes antitumorales en investigación y fármacos dirigidos a receptores o vías específicas .

Otras Aplicaciones

El imidazol es un andamiaje versátil, y sus derivados encuentran aplicaciones más allá de las mencionadas anteriormente. Los investigadores han explorado su uso en la administración de fármacos, la química de coordinación y la ciencia de los materiales .

En resumen, (3-(1H-benzo[d]imidazol-1-il)pirrolidin-1-il)(5-cloro-2-metoxifenil)metanona es prometedora en diversos campos, desde la investigación del cáncer hasta la terapia antimicrobiana. Su estructura única y sus propiedades farmacológicas la convierten en un compuesto intrigante para futuras investigaciones y desarrollo . Si necesita información más detallada o tiene más preguntas, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with DNA and RNA, potentially inhibiting the replication of certain pathogens . Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair . The interaction with these enzymes can lead to the disruption of cellular processes in pathogens, making it a potential candidate for antimicrobial and anticancer therapies.

Cellular Effects

The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The impact on cellular metabolism includes the inhibition of glycolysis, leading to reduced energy production in cancer cells .

Molecular Mechanism

The molecular mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves several key interactions at the molecular level. This compound binds to the active site of topoisomerases, inhibiting their activity and preventing the unwinding of DNA necessary for replication . Additionally, it interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are essential for the execution of apoptosis . The inhibition of glycolytic enzymes further disrupts cellular metabolism, contributing to the compound’s cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating combination therapies to enhance its efficacy . Long-term studies have shown that the compound can induce sustained apoptosis in cancer cells, with minimal effects on normal cells .

Dosage Effects in Animal Models

The effects of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall biological activity . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production in cancer cells .

Transport and Distribution

The transport and distribution of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates preferentially in cancer cells due to their higher metabolic activity and increased expression of certain transporters . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing its impact on normal cells .

Subcellular Localization

The subcellular localization of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA replication and apoptosis . Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its effective interaction with key biomolecules . The localization in mitochondria is particularly important for the induction of apoptosis, as it facilitates the release of pro-apoptotic factors .

Propiedades

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-25-18-7-6-13(20)10-15(18)19(24)22-9-8-14(11-22)23-12-21-16-4-2-3-5-17(16)23/h2-7,10,12,14H,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSIHCIYBMKKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

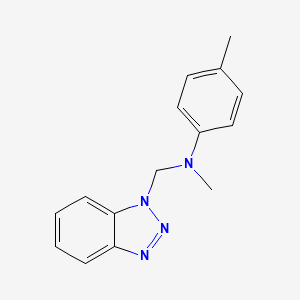

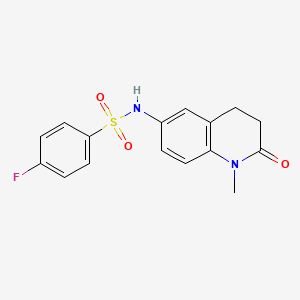

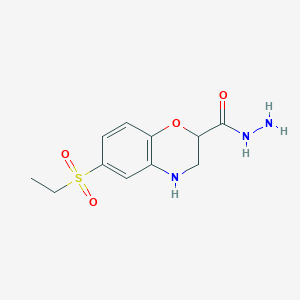

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

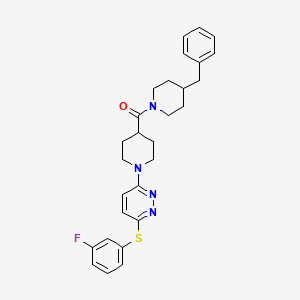

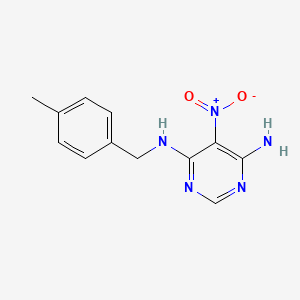

![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)

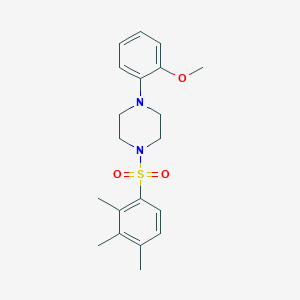

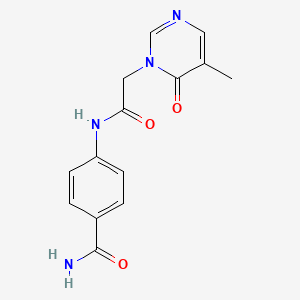

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)